molecular formula C11H12BrF2N B13039513 2-(3-Bromophenyl)-3,3-difluoropiperidine

2-(3-Bromophenyl)-3,3-difluoropiperidine

Cat. No.: B13039513
M. Wt: 276.12 g/mol
InChI Key: DJHDYECIBRIWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-3,3-difluoropiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 3-bromophenyl group and two fluorine atoms at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3,3-difluoropiperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the aromatic substituent.

    Coupling Reactions: The compound can be used in further coupling reactions to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to changes in the functional groups present on the piperidine ring.

Scientific Research Applications

2-(3-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets. The bromophenyl group and the fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-3,3-difluoropiperidine is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. Its combination of a bromophenyl group and two fluorine atoms makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.

Properties

Molecular Formula

C11H12BrF2N

Molecular Weight

276.12 g/mol

IUPAC Name

2-(3-bromophenyl)-3,3-difluoropiperidine

InChI

InChI=1S/C11H12BrF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2

InChI Key

DJHDYECIBRIWBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC(=CC=C2)Br)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.